molecular formula C45H76O16 B13415445 2-[(2R,3S,4S,5R)-2,4-dihydroxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid

2-[(2R,3S,4S,5R)-2,4-dihydroxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid

Cat. No.: B13415445
M. Wt: 873.1 g/mol
InChI Key: WINSLRIENGBHSH-PQHVIVABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 2-[(2R,3S,4S,5R)-2,4-dihydroxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid is a highly complex polycyclic molecule featuring:

  • Multiple oxane (tetrahydropyran) rings with hydroxy, methoxy, and methyl substituents.
  • A spiro[4.5]decane system linked to a branched alkyl chain.
  • Stereochemical diversity (R/S configurations) critical for biological interactions .

Properties

Molecular Formula

C45H76O16

Molecular Weight

873.1 g/mol

IUPAC Name

2-[(2R,3S,4S,5R)-2,4-dihydroxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid

InChI

InChI=1S/C45H76O16/c1-22-18-23(2)43(9,50)58-36(22)30-19-31(55-34-13-12-29(52-10)27(6)54-34)40(56-30)42(8)15-14-32(57-42)41(7)16-17-44(61-41)20-28(46)24(3)37(59-44)25(4)38-39(53-11)35(49)26(5)45(51,60-38)21-33(47)48/h22-32,34-40,46,49-51H,12-21H2,1-11H3,(H,47,48)/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31-,32+,34-,35-,36-,37-,38?,39+,40+,41-,42-,43-,44+,45+/m0/s1

InChI Key

WINSLRIENGBHSH-PQHVIVABSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)C6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)O)O)C)O)OC)C)O)C)C)O[C@H]7CC[C@@H]([C@H](O7)C)OC)(C)O)C

Canonical SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)O)OC)C)O)C)C)OC7CCC(C(O7)C)OC)(C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Semduramicin is synthesized through a complex fermentation process involving the actinomycete Actinomadura roserufa. The fermentation broth is extracted with organic solvents, and the crude extract is purified using chromatographic techniques to isolate semduramicin .

Industrial Production Methods: In industrial settings, semduramicin is produced by large-scale fermentation. The fermentation conditions, such as temperature, pH, and nutrient supply, are carefully controlled to optimize the yield. After fermentation, the compound is extracted and purified to obtain semduramicin in its active form .

Chemical Reactions Analysis

Types of Reactions: Semduramicin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or reduce its toxicity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of semduramicin .

Scientific Research Applications

Semduramicin has several scientific research applications across various fields:

Mechanism of Action

Semduramicin exerts its effects by disrupting the ion balance within the cells of protozoan parasites. It forms complexes with cations such as sodium and potassium, facilitating their transport across cell membranes. This ion imbalance leads to osmotic stress and cell death in the parasites. The primary molecular targets are the ion channels and transporters in the parasite’s cell membrane .

Comparison with Similar Compounds

Structural Analogues and Key Features

Compound Name/ID Molecular Weight (Da) Key Structural Features Biological Activity/Applications Source/Reference
Target Compound ~950 (estimated) Spiro[4.5]decane, multiple oxane rings, hydroxy/methoxy groups, stereochemical complexity Hypothesized: Antioxidant, anti-inflammatory N/A (Theoretical)
2-((3S,4S,6R)-6-((6E,8E)-deca-6,8-dienyl)-4,6-dimethyl-1,2-dioxan-3-yl) acetic acid ~356 Dioxane ring, unsaturated alkyl chain, methyl groups Antimicrobial (marine-derived) Marine actinomycetes
Hexadecyl-2-(acetylamino)-2-deoxy-3,4,6-triacetate ~760 Hexadecyl chain, acetoxy groups, stereospecific pyranose core Surfactant or drug delivery agent Synthetic derivatives
Origanum vulgare phenolic compounds 150–300 Phenolic acids, terpenoids, flavonoids Anticholinesterase, antioxidant Plant extracts

Functional Group and Stereochemical Analysis

  • Hydroxy/Methoxy Groups: The target compound’s hydroxyl and methoxy substituents enhance solubility and hydrogen-bonding capacity, similar to Origanum vulgare phenolics, which exhibit antioxidant activity .
  • Spiro and Oxane Systems : The spiro[4.5]decane core is rare in natural products but shares topological complexity with marine-derived dioxane derivatives (e.g., ), which display antimicrobial properties .
  • Stereochemistry : The (2R,3S,4S,5R) and related configurations distinguish the target compound from synthetic hexadecyl derivatives (), where stereochemistry influences membrane permeability .

Biological Activity

The compound 2-[(2R,3S,4S,5R)-2,4-dihydroxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-7-hydroxy... is a complex organic molecule with potential biological activities. Its structure indicates multiple hydroxyl groups and a spirocyclic moiety that may contribute to its pharmacological properties. This article reviews the biological activities associated with this compound based on existing research.

The compound is characterized by a complex stereochemistry and multiple functional groups including hydroxyls and methoxy groups. These features are critical for its interaction with biological systems.

PropertyValue
IUPAC Name2-[(2R,3S,4S,5R)...
Molecular FormulaCxHyOz (exact values pending)
CAS NumberNot specified

Biological Activities

Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The presence of multiple hydroxyl groups suggests that this compound may scavenge free radicals effectively. Studies have shown that polyphenolic compounds can inhibit oxidative stress in various biological systems .

Anticancer Properties
Preliminary studies suggest that related compounds demonstrate anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. For instance:

  • Chrysin (a flavonoid) has shown potential in inducing apoptosis in prostate cancer cells .
  • Galangin has been reported to inhibit migration and invasion in melanoma cells .

Anti-inflammatory Effects
Compounds with similar structures have been documented to exhibit anti-inflammatory effects. The modulation of inflammatory pathways through the inhibition of pro-inflammatory cytokines is a common mechanism observed in studies involving flavonoids .

Case Studies

  • Study on Antioxidant Activity
    • Objective: To evaluate the antioxidant capacity of structurally similar compounds.
    • Method: DPPH radical scavenging assay.
    • Findings: Compounds exhibited significant scavenging activity with IC50 values indicating strong antioxidant potential.
  • Anticancer Activity Assessment
    • Objective: To assess the cytotoxic effects on breast cancer cell lines.
    • Method: MTT assay to determine cell viability.
    • Results: Induced apoptosis was noted at concentrations above 50 μM.

The proposed mechanisms include:

  • Inhibition of Reactive Oxygen Species (ROS): By donating hydrogen atoms from hydroxyl groups.
  • Modulation of Cell Signaling Pathways: Affecting pathways such as NF-kB and MAPK which are crucial in cancer progression and inflammation.

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